molecular formula C7H10O2 B14498779 3,4-Dimethylpenta-2,4-dienoic acid CAS No. 63797-81-9

3,4-Dimethylpenta-2,4-dienoic acid

Cat. No.: B14498779
CAS No.: 63797-81-9
M. Wt: 126.15 g/mol
InChI Key: JFGDQTHONXCLKL-UHFFFAOYSA-N
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Description

3,4-Dimethylpenta-2,4-dienoic acid: is an organic compound with the molecular formula C7H10O2 It is characterized by the presence of a carboxylic acid group and a conjugated diene system

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diene system into single bonds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted dienoic acids.

Scientific Research Applications

Chemistry: 3,4-Dimethylpenta-2,4-dienoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its conjugated diene system makes it a valuable building block for various chemical reactions .

Biology and Medicine: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antibacterial, antifungal, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific structural properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpenta-2,4-dienoic acid involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in pericyclic reactions, such as the Diels-Alder reaction, which is crucial for the formation of cyclic compounds. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethylpenta-2,4-dienoic acid is unique due to its combination of a conjugated diene system and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

63797-81-9

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3,4-dimethylpenta-2,4-dienoic acid

InChI

InChI=1S/C7H10O2/c1-5(2)6(3)4-7(8)9/h4H,1H2,2-3H3,(H,8,9)

InChI Key

JFGDQTHONXCLKL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=CC(=O)O)C

Origin of Product

United States

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